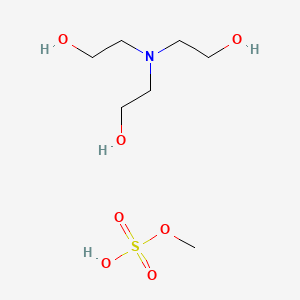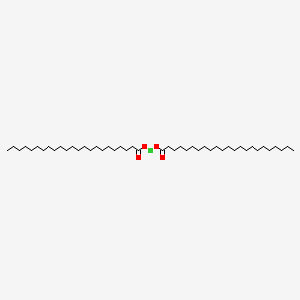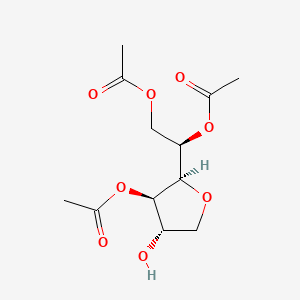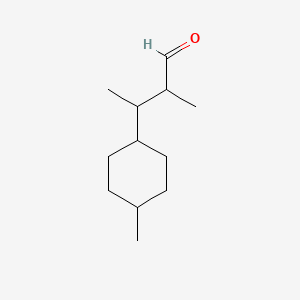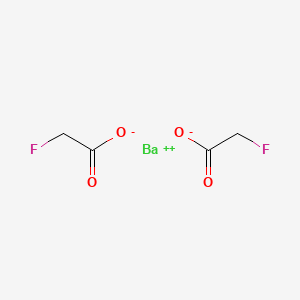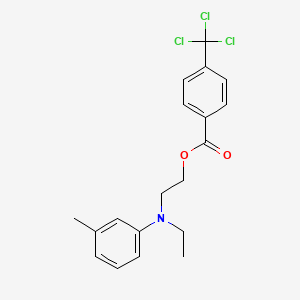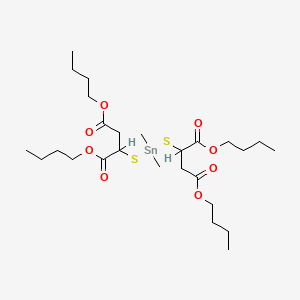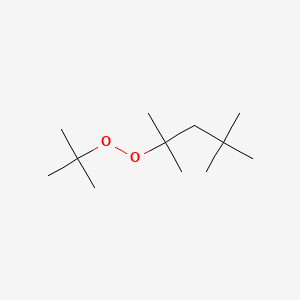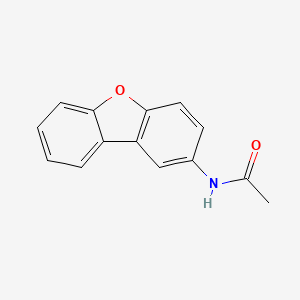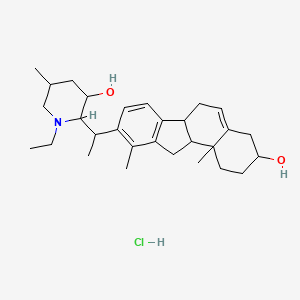
N-Ethylveratramine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙基维拉屈胺盐酸盐是一种化学化合物,以其独特的性质和在各个领域的应用而闻名。它是维拉屈胺的衍生物,维拉屈胺是一种存在于藜芦属植物中的生物碱。
准备方法
合成路线和反应条件: 乙基维拉屈胺盐酸盐的合成通常涉及维拉屈胺的乙基化。该过程从藜芦属植物中提取维拉屈胺开始,然后在受控条件下与乙基化试剂反应。该反应通常在碱(如氢氧化钠)存在下进行,以促进乙基化过程。
工业生产方法: 在工业环境中,乙基维拉屈胺盐酸盐的生产涉及大规模提取维拉屈胺,然后在设计用于高效和高产量的反应器中进行乙基化。反应条件(包括温度、压力和试剂浓度)经过优化,以确保最大生产效率。
化学反应分析
反应类型: 乙基维拉屈胺盐酸盐会发生各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,导致形成氧化衍生物。
还原: 该化合物可以被还原以形成不同的还原衍生物。
取代: 乙基维拉屈胺盐酸盐可以发生取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 各种卤化剂和亲核试剂可用于取代反应。
主要产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,氧化可能生成乙基维拉屈胺氧化物,而还原可能生成乙基维拉屈胺氢化物。
科学研究应用
乙基维拉屈胺盐酸盐在科学研究中具有广泛的应用:
化学: 它用作有机合成的试剂,以及合成更复杂分子的起始原料。
生物学: 正在研究该化合物潜在的生物活性,包括其对细胞过程和信号通路的影响。
医学: 正在进行的研究探索其潜在的治疗应用,尤其是在治疗某些疾病方面。
工业: 乙基维拉屈胺盐酸盐用于开发新材料,以及作为制药的中间体。
作用机制
乙基维拉屈胺盐酸盐的作用机制涉及其与体内特定分子靶标的相互作用。据信,它是通过与某些受体或酶结合来发挥其作用的,从而调节它们的活性。确切的途径和靶标仍在研究中,但初步研究表明它可能影响参与细胞生长和分化的信号通路。
相似化合物的比较
乙基维拉屈胺盐酸盐可以与其他类似化合物进行比较,例如:
维拉屈胺: 乙基维拉屈胺盐酸盐衍生的母体化合物。
N-甲基维拉屈胺: 另一种衍生物,具有甲基而不是乙基。
维拉屈胺盐酸盐: 维拉屈胺的盐酸盐。
独特性: 乙基维拉屈胺盐酸盐因其特定的乙基而独一无二,与类似物相比,它具有独特的化学和生物学特性。这种独特性使其成为研究和潜在治疗应用的宝贵化合物。
属性
CAS 编号 |
90439-20-6 |
|---|---|
分子式 |
C29H44ClNO2 |
分子量 |
474.1 g/mol |
IUPAC 名称 |
1-ethyl-2-[1-(3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl)ethyl]-5-methylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C29H43NO2.ClH/c1-6-30-16-17(2)13-27(32)28(30)19(4)22-9-10-23-24-8-7-20-14-21(31)11-12-29(20,5)26(24)15-25(23)18(22)3;/h7,9-10,17,19,21,24,26-28,31-32H,6,8,11-16H2,1-5H3;1H |
InChI 键 |
HNJFYYBASUENFF-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC(CC(C1C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


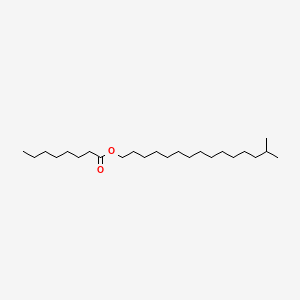
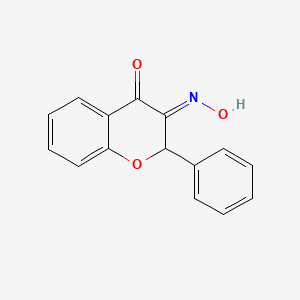
![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)
